2-Pyridinesulfonamide, 5-(1-methylethenyl)-
Overview
Description
2-Pyridinesulfonamide, 5-(1-methylethenyl)- is a sulfonamide derivative with a pyridine ring structure. Sulfonamides are a class of compounds known for their diverse applications in medicinal chemistry, particularly as antibiotics. The presence of the isopropenyl group and the sulfonic acid amide functionality in this compound provides unique chemical properties that can be exploited in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinesulfonamide, 5-(1-methylethenyl)- typically involves the reaction of pyridine derivatives with sulfonyl chlorides. One common method is the reaction of 5-isopropenyl-pyridine with chlorosulfonic acid, followed by the addition of ammonia or an amine to form the sulfonamide. This reaction is usually carried out under mild conditions, often at room temperature, and can be facilitated by the use of catalysts such as triethylamine .
Industrial Production Methods
Industrial production of sulfonamides, including 2-Pyridinesulfonamide, 5-(1-methylethenyl)-, often involves large-scale batch reactions. The use of microwave irradiation has been shown to improve yields and reaction times in the synthesis of sulfonamides from sulfonic acids or their sodium salts . Additionally, the combination of hydrogen peroxide and thionyl chloride is a highly reactive reagent for the direct oxidative conversion of thiol derivatives to sulfonyl chlorides, which can then react with amines to form sulfonamides .
Chemical Reactions Analysis
Types of Reactions
2-Pyridinesulfonamide, 5-(1-methylethenyl)- can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonamide group to thiols or other reduced forms.
Substitution: The isopropenyl group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and thionyl chloride are commonly used for oxidative conversions.
Reduction: Reducing agents like lithium aluminum hydride can be used for reduction reactions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonyl chlorides.
Reduction: Thiols or other reduced sulfonamide derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-Pyridinesulfonamide, 5-(1-methylethenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide structure.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new antibiotics.
Mechanism of Action
The mechanism of action of 2-Pyridinesulfonamide, 5-(1-methylethenyl)- involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound can prevent the synthesis of folic acid in bacteria, leading to their death . Additionally, the isopropenyl group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide with a similar mechanism of action.
Sulfapyridine: Another sulfonamide with a pyridine ring, used as an antibiotic.
Sulfamethoxazole: A sulfonamide antibiotic commonly used in combination with trimethoprim.
Uniqueness
2-Pyridinesulfonamide, 5-(1-methylethenyl)- is unique due to the presence of the isopropenyl group, which can provide additional chemical reactivity and potential for modification. This structural feature distinguishes it from other sulfonamides and may offer advantages in terms of binding affinity and specificity for its molecular targets .
Properties
Molecular Formula |
C8H10N2O2S |
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Molecular Weight |
198.24 g/mol |
IUPAC Name |
5-prop-1-en-2-ylpyridine-2-sulfonamide |
InChI |
InChI=1S/C8H10N2O2S/c1-6(2)7-3-4-8(10-5-7)13(9,11)12/h3-5H,1H2,2H3,(H2,9,11,12) |
InChI Key |
QJDOREPZXQZQOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=CN=C(C=C1)S(=O)(=O)N |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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